Product packaging for 2,4-Dimethylphenylthiourea(Cat. No.:CAS No. 16738-20-8)

2,4-Dimethylphenylthiourea

Cat. No.: B096003
CAS No.: 16738-20-8
M. Wt: 180.27 g/mol
InChI Key: KAGLPYRXTCQWHU-UHFFFAOYSA-N
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Description

Significance and Research Context

The scientific importance of 2,4-Dimethylphenylthiourea is best understood within the wider context of thiourea (B124793) derivatives and their expanding roles in both fundamental and applied research.

Thiourea and its derivatives are recognized as versatile building blocks in organic synthesis. jocpr.comglobalresearchonline.net Their utility stems from the reactive nature of the thiocarbonyl group and the ability to form stable complexes with various metals. This has led to their application as intermediates in the synthesis of a wide array of heterocyclic compounds, which are foundational to many areas of chemistry. globalresearchonline.net Furthermore, the unique electronic and structural properties of thioureas have established them as effective organocatalysts, particularly in facilitating reactions like the Biginelli and Mannich reactions.

The relevance of thiourea derivatives extends far beyond the confines of pure chemistry, with significant applications in medicinal chemistry, agriculture, and materials science. In the medical field, numerous thiourea compounds have been investigated for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Their ability to interact with biological targets makes them promising candidates for drug discovery and development. In agriculture, certain thiourea derivatives have been developed as pesticides and herbicides. grafiati.com More recently, their properties as corrosion inhibitors for metals in acidic environments are also being explored. researchgate.net

Historical Perspectives and Evolution of Research Trajectories

The journey of thiourea chemistry began in the 19th century, and since then, research has evolved from fundamental synthesis to a wide range of applications. The synthesis of substituted phenylthioureas has been a subject of study for many years, with various methods being developed and refined over time. jocpr.com Early research often focused on the fundamental reactions and characterization of these compounds. Over the decades, the focus has shifted towards exploring their functional properties and potential applications, driven by advances in analytical techniques and a deeper understanding of structure-activity relationships. The development of synthetic methods, such as the reaction of substituted anilines with ammonium (B1175870) thiocyanate (B1210189), has been crucial in making a wide range of thiourea derivatives accessible for study. globalresearchonline.net

Current Scholarly Investigations: Scope and Primary Objectives

Contemporary research on this compound and related compounds is multifaceted, with several key areas of investigation. A primary objective of many current studies is the synthesis and characterization of new derivatives and the evaluation of their biological activities. For instance, research has explored the potential of substituted phenylthioureas as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant to the management of diabetes. researchgate.net

Another significant area of research is the use of these compounds as ligands in coordination chemistry. The ability of the sulfur and nitrogen atoms in the thiourea moiety to coordinate with metal ions has led to the synthesis of various metal complexes. These complexes are being investigated for their catalytic activity and potential applications in materials science. researchgate.net

Furthermore, the role of substituted thioureas as corrosion inhibitors is an active area of study. Research indicates that compounds like ammonium (2,4-dimethylphenyl)-dithiocarbamate, a related structure, can effectively protect mild steel from corrosion in acidic environments through adsorption on the metal surface. researchgate.net The primary objectives of these investigations are to understand the mechanism of inhibition and to develop more efficient and environmentally friendly corrosion inhibitors.

Detailed below are findings from selected research areas:

Table 1: Synthesis and Characterization of Substituted Phenylthioureas

Starting MaterialReagentProductSpectroscopic DataReference
Substituted AnilinesAmmonium ThiocyanateSubstituted PhenylthioureasAnalytical and spectroscopic data confirmed the structures. jocpr.com
2,4-dimethylaniline (B123086)2,4-dimethylbenzenethiol, 1-fluoro-2-nitrobenzene2-((2,4-dimethylphenyl)thio)anilineNot specified in abstract. google.com

Table 2: Investigated Applications of Substituted Thiourea Derivatives

Application AreaCompound TypeKey FindingsReference
Enzyme Inhibition Functionally substituted thiourea and phenylthiourea (B91264) derivativesExhibited inhibitory effects against aldose reductase, α-amylase, and α-glycosidase. researchgate.netx-mol.com
Antimicrobial Activity Substituted phenylthioureasShowed antimicrobial activities, in some cases greater than standard drugs. jocpr.comnih.gov
Corrosion Inhibition Ammonium (2,4-dimethylphenyl)-dithiocarbamateDemonstrated effective corrosion inhibition for mild steel in acidic solution. researchgate.net
Catalysis Chiral thioureas with rhodium(I) complexesUsed as ligands for asymmetric hydroformylation of styrene. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2S B096003 2,4-Dimethylphenylthiourea CAS No. 16738-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)thiourea
Source PubChem
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InChI

InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLPYRXTCQWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168282
Record name Thiourea, (2,4-dimethylphenyl)- (9CI)
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16738-20-8
Record name N-(2,4-Dimethylphenyl)thiourea
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Record name Urea, 2-thio-1-(2,4-xylyl)-
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Record name Thiourea, (2,4-dimethylphenyl)- (9CI)
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Record name (2,4-dimethylphenyl)thiourea
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Synthetic Methodologies and Chemical Transformations of 2,4 Dimethylphenylthiourea

Established Synthetic Pathways for 2,4-Dimethylphenylthiourea and its Derivatives

The synthesis of this compound and its related derivatives is predominantly achieved through several established methods. These include the condensation of amines with isothiocyanates, the use of acetyl chloride and ammonium (B1175870) thiocyanate (B1210189) for acylated derivatives, reactions involving ammonium thiocyanate with aromatic amines, and the application of silicon pseudohalides.

Amine-Isothiocyanate Condensation Reactions

A cornerstone in the synthesis of substituted thioureas is the reaction between an amine and an isothiocyanate. This method is widely employed for its efficiency and directness in forming the thiourea (B124793) backbone.

The reaction of primary and secondary amines with phenyl isothiocyanate is a common method for preparing N-mono- and N,N-di-substituted thioureas. cdnsciencepub.comresearchgate.net This reaction is often used to characterize amines. cdnsciencepub.com The process can be carried out in solvents like dichloromethane (B109758) or tert-butanol. researchgate.net While effective for many amines, this method can be limited by the toxicity of isothiocyanates. organic-chemistry.org

2,4-Dimethylaniline (B123086) serves as a key precursor in the synthesis of this compound. The reaction involves the condensation of 2,4-dimethylaniline with an appropriate isothiocyanate. For instance, the reaction of 2,4-dimethylaniline with phenyl isothiocyanate directly yields N-(2,4-dimethylphenyl)-N'-phenylthiourea.

Synthesis of Acylated this compound Derivatives via Acetyl Chloride and Ammonium Thiocyanate

Reactions Involving Ammonium Thiocyanate with Aromatic Amines

Ammonium thiocyanate is an inexpensive and frequently used reagent for the synthesis of aryl thiocyanates from aromatic amines. jchemlett.com The reaction of aromatic amines with ammonium thiocyanate can produce phenylthiourea (B91264) derivatives in moderate to good yields. researchgate.net For example, 2,6-dimethylphenylthiourea has been synthesized by reacting 2,6-dimethylaniline (B139824) hydrochloride with ammonium thiocyanate. orgsyn.orgorgsyn.org This method offers a direct route to thiourea derivatives from readily available starting materials.

Reactant 1Reactant 2ProductYieldReference
AnilinesAmmonium ThiocyanatePhenylthiourea derivativesModerate to Good researchgate.net
2,6-dimethylaniline hydrochlorideAmmonium Thiocyanate2,6-dimethylphenylthioureaNot specified orgsyn.orgorgsyn.org

Application of Silicon Pseudohalides for Substituted Thioureas

An efficient method for the synthesis of N-mono- and N,N-di-substituted thioureas involves the use of silicon pseudohalides, such as silicon tetraisothiocyanate. cdnsciencepub.comcdnsciencepub.com This method allows for the reaction of primary or secondary amines with silicon tetraisothiocyanate to produce the corresponding thioureas in essentially theoretical yields. cdnsciencepub.comresearchgate.net The reaction is versatile and applicable to a wide range of amines, including aliphatic, alicyclic, aralkyl, and aromatic amines. cdnsciencepub.com However, the method may fail with aromatic amines that have bulky or strongly electronegative substituents in the 2- or 2,6-positions of the aromatic ring. cdnsciencepub.comresearchgate.net The procedure involves reacting the amine with silicon tetraisothiocyanate in a solvent like benzene, followed by hydrolysis to obtain the thiourea derivative. cdnsciencepub.com For example, 2,6-dimethylphenylthiourea and 2,4,6-trimethylphenylthiourea have been successfully synthesized using this method with high yields. cdnsciencepub.com

AmineSilicon PseudohalideProductYieldReference
2,6-dimethylanilineSilicon Tetraisothiocyanate2,6-dimethylphenylthiourea99% cdnsciencepub.com
2,4,6-trimethylanilineSilicon Tetraisothiocyanate2,4,6-trimethylphenylthiourea99% cdnsciencepub.com
Utilization of Silicon Tetraisothiocyanate in Thiourea Synthesis

A highly effective method for synthesizing N-mono- and N,N'-disubstituted thioureas involves the reaction of primary or secondary amines with silicon tetraisothiocyanate (Si(NCS)₄). cdnsciencepub.comiwu.edu This approach is lauded for its potential to produce nearly theoretical yields. cdnsciencepub.com The process typically involves reacting the amine with silicon tetraisothiocyanate in a suitable solvent like anhydrous benzene. cdnsciencepub.comorgsyn.org For instance, 2,6-dimethylphenylthiourea has been synthesized by reacting 2,6-dimethylaniline with silicon tetraisothiocyanate. orgsyn.org The silicon tetraisothiocyanate itself is commonly prepared from silicon tetrachloride and ammonium thiocyanate. cdnsciencepub.comorgsyn.org The advantage of using silicon tetraisothiocyanate lies in its solubility in various non-prototropic solvents, which also dissolve a wide range of amines, facilitating a homogenous reaction mixture. cdnsciencepub.com

Examination of Scope and Steric Limitations with Amines

The reaction of silicon tetraisothiocyanate with amines is generally applicable to a wide array of aliphatic, alicyclic, aralkyl, aromatic, and heterocyclic primary and secondary amines. cdnsciencepub.comorgsyn.org However, the success of this method is significantly influenced by steric hindrance and the electronic properties of the amine. cdnsciencepub.com

Aromatic amines with bulky substituents, such as phenyl or bromo groups, or strongly electronegative groups like trifluoromethyl in the ortho- or di-ortho positions, may fail to react or give poor yields. cdnsciencepub.comorgsyn.orgresearchgate.net For example, while 2,6-dimethylaniline readily reacts to form 2,6-dimethylphenylthiourea, 2-trifluoromethylaniline is unreactive under similar conditions. cdnsciencepub.com Similarly, 2,6-dibromoaniline (B42060) reacts very slowly, making the isolation of a pure product challenging. cdnsciencepub.com Secondary aromatic amines, like N-methylaniline, react more slowly than primary amines and may require longer reflux periods to achieve theoretical yields. cdnsciencepub.com The reactivity of amines with silicon tetraisothiocyanate generally follows the order: primary aliphatic > primary aromatic > secondary aliphatic > secondary aromatic. cdnsciencepub.com

Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas, including those from sterically hindered amines like 2,4- and 2,6-dimethylanilines, often resulting in quantitative yields in a short time. nih.gov

Design and Synthesis of Novel this compound Analogues

The rational design and synthesis of new analogues of this compound are driven by the quest for compounds with enhanced properties and more sustainable production methods.

Rational Structural Modification Strategies

The structural modification of thiourea derivatives is a common strategy to develop new compounds with specific biological activities. researchgate.net This often involves the condensation reaction between an isothiocyanate, such as phenylisothiocyanate, and various primary amines to create a library of N-aryl thiourea derivatives. researchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques like UV, IR, and NMR. researchgate.net Another approach involves the synthesis of bifunctional thioureas, which can act as cross-linking reagents for proteins. iwu.edu

Green Chemistry Approaches in Thiourea Derivative Synthesis

In recent years, there has been a significant push towards developing environmentally friendly methods for synthesizing thiourea derivatives. organic-chemistry.org These "green" approaches aim to minimize the use of toxic reagents and solvents. organic-chemistry.orgrsc.org

One such method involves the condensation of amines with carbon disulfide in an aqueous medium, which avoids the use of hazardous substances like isothiocyanates or thiophosgene. organic-chemistry.org This method is particularly effective for aliphatic primary amines, yielding both symmetrical and unsymmetrical thioureas in good to excellent yields. organic-chemistry.org However, it is not suitable for secondary or aryl amines. organic-chemistry.org

Another green strategy utilizes cyrene, a bio-based solvent, as an alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. researchgate.netnih.gov Mechanochemical methods, which are solvent-free, also represent a green approach to thiourea synthesis. nih.govrsc.org For instance, resonance acoustic mixing (RAM) has been used to enhance reactivity without the need for grinding media, offering a more sustainable pathway for producing nitrogen-containing compounds. rsc.org

A patent describes a green synthesis method for thiourea derivatives using water as a solvent and reacting phenoxysulfonyl chloride or its substituted derivatives with primary amines. google.com This method boasts advantages such as readily available and low-toxicity raw materials, mild reaction conditions, and easy product separation. google.com

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing reaction time and by-product formation. prismbiolab.com This process often involves systematically varying parameters such as temperature, solvent, and reactant ratios. researchgate.net

For the synthesis of thiourea, optimization studies have been conducted to determine the most favorable conditions. For example, in the synthesis of thiourea from urea (B33335) and Lawesson's reagent, the optimal conditions were found to be a reaction time of 3.5 hours at a temperature of 75°C, with a 2:1 mass ratio of urea to Lawesson's reagent, resulting in an average yield of 62.37%. bibliotekanauki.pl

In the context of on-DNA synthesis of thioureas for DNA-encoded chemical libraries, reaction conditions are optimized to ensure high conversion rates while preserving the integrity of the DNA. researchgate.net This involves screening different pH levels, substrate equivalents, and incubation times. researchgate.net Design of Experiments (DoE) is a statistical method often employed to efficiently explore the effects of multiple variables on a reaction's outcome and identify optimal conditions. prismbiolab.commdpi.com

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanism is crucial for optimizing synthetic routes and predicting the outcome of new reactions. The synthesis of thioureas can proceed through several mechanistic pathways depending on the reactants and conditions.

A common mechanism for the formation of thioureas involves the nucleophilic attack of an amine on the carbon atom of an isothiocyanate. researchgate.net In the synthesis of thiourea using urea and Lawesson's reagent, the proposed mechanism involves the thermal decomposition of Lawesson's reagent, followed by a nucleophilic attack of the sulfur anion on the carbonyl carbon of urea, forming a four-membered ring transition state. bibliotekanauki.pl

In reactions involving silicon tetraisothiocyanate, the initial step is believed to be the formation of an intermediate adduct between the amine and the silicon compound, which then rearranges to form the thiourea and a silicon-containing byproduct. cdnsciencepub.com

Mechanistic studies on the decomposition and hydrolysis of thiourea dioxides have shown that these compounds are characterized by a long and weak C-S bond that is easily cleaved in polar solvents via a nucleophilic attack on the carbon center. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to study the reaction mechanisms of thiourea formation and transformation. researchgate.net These studies provide insights into the electronic and steric factors that govern the reactivity and selectivity of these reactions. beilstein-journals.org

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental in determining the structural framework of a molecule. By interacting with the molecule at the atomic and subatomic levels, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide unique and complementary pieces of information to construct a comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of individual atoms. For 2,4-dimethylphenylthiourea, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the dimethylphenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). Due to their positions, the three aromatic protons are chemically distinct and would likely exhibit complex splitting patterns (multiplets) resulting from coupling with each other. The two methyl groups (C-CH₃) attached to the aromatic ring are also distinct and are expected to produce two sharp singlets in the upfield region (δ 2.0-2.5 ppm). The protons of the thiourea (B124793) moiety (N-H) are anticipated to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, but are typically found in the downfield region.

¹³C NMR Analysis: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single resonance. For this compound, nine distinct signals are expected. The most downfield signal would correspond to the thiocarbonyl (C=S) carbon, typically appearing in the δ 180-190 ppm range. acs.org The six carbons of the aromatic ring would generate a set of signals between δ 110-140 ppm. The two methyl carbons would be found in the most upfield region of the spectrum, generally between δ 15-25 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Aromatic-H7.0 - 8.0 (m)C=S180 - 190
N-HVariable, broad (s)Aromatic C (substituted)130 - 140
N-HVariable, broad (s)Aromatic C-H110 - 130
C(2)-CH₃2.2 - 2.5 (s)C(2)-C H₃15 - 25
C(4)-CH₃2.0 - 2.3 (s)C(4)-C H₃15 - 25

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary. s = singlet, m = multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The N-H stretching vibrations of the thiourea group are expected to produce one or more bands in the region of 3100-3400 cm⁻¹. psu.edu The precise position and shape of these bands can provide insight into hydrogen bonding. The C=S (thiocarbonyl) stretching vibration is a key marker for thioureas. This vibration is often coupled with other vibrations and can be found over a broad range, but a significant band is typically observed between 1100-1350 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. Other characteristic peaks include C-N stretching vibrations and aromatic C=C ring stretches in the 1400-1600 cm⁻¹ region. iosrjournals.org

Table 2: Characteristic IR Absorption Frequencies for this compound**
Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretching3100 - 3400Medium-Strong
Aromatic C-H Stretching3000 - 3100Medium-Weak
Aliphatic C-H Stretching2850 - 3000Medium-Weak
Aromatic C=C Stretching1450 - 1600Medium
N-H Bending1500 - 1550Strong
C-N Stretching1250 - 1350Strong
C=S Stretching1100 - 1350Medium-Strong

Note: These are characteristic frequency ranges. The exact position and intensity depend on the molecular environment and physical state.

Mass spectrometry (MS) provides two critical pieces of structural information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's connectivity. The molecular formula of this compound is C₉H₁₂N₂S, corresponding to an exact mass of approximately 180.0721 Da.

The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 180. A notable feature would be the M+2 isotope peak at m/z 182, with an intensity of about 4.4% relative to the M⁺ peak, which is characteristic for compounds containing a single sulfur atom due to the natural abundance of the ³⁴S isotope.

Electron impact ionization would cause the molecular ion to break apart in a predictable manner. Key fragmentation pathways for aryl thioureas often involve cleavage of the C-N bonds. researchgate.nettsijournals.com Expected fragments for this compound would include the 2,4-dimethylphenyl isothiocyanate ion or the 2,4-dimethylaniline (B123086) ion, providing clear evidence for the structure.

Table 3: Predicted Key Mass Spectrometry Peaks for this compound
m/z Value Predicted Identity Notes
182[M+2]⁺Isotope peak due to ³⁴S
180[M]⁺Molecular Ion
121[C₈H₉N]⁺Fragment from cleavage, [M-SNH]⁺
91[C₇H₇]⁺Tropylium ion, common in alkylbenzenes

Note: The relative intensities of fragment ions depend on their stability and the specific MS conditions.

Crystallographic Studies

While spectroscopic methods reveal molecular connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. scielo.org.mx

Single-crystal X-ray diffraction analysis would determine the precise spatial coordinates of every atom in this compound. This technique would yield detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the crystal lattice. iucr.org For thiourea derivatives, key parameters of interest include the C=S and C-N bond lengths, which reveal the degree of double-bond character and electron delocalization across the thiourea moiety. iucr.orgnih.gov The analysis would also reveal the planarity of the thiourea group and its orientation relative to the 2,4-dimethylphenyl ring. Although specific experimental data for this compound was not found in the search, a typical analysis would produce the data shown in the table below.

Table 4: Representative Crystallographic Data (Hypothetical)
Parameter Information Provided Example Value
Crystal SystemSymmetry of the unit cellMonoclinic
Space GroupInternal symmetry of the crystalP2₁/c
a, b, c (Å)Unit cell dimensionsNot Available
α, β, γ (°)Unit cell anglesNot Available
C=S Bond Length (Å)Double bond character~1.68 Å iucr.org
C-N Bond Lengths (Å)Partial double bond character~1.34 - 1.36 Å iucr.orgnih.gov
Phenyl-N-C-N Torsion Angle (°)Conformation of the moleculeNot Available

Note: Values are representative of similar thiourea structures. Specific experimental data for this compound is required for actual values.

The crystal structure is crucial for analyzing hydrogen bonding. psu.edu In this compound, the two N-H groups are potential hydrogen bond donors, and the sulfur atom and the two nitrogen atoms are potential acceptors. The geometry revealed by X-ray diffraction would show whether the N-H protons are oriented in a way that facilitates intramolecular hydrogen bonding, for instance, between an N-H group and the sulfur atom, which would stabilize a specific planar conformation. mdpi.com Alternatively, the N-H groups might engage exclusively in intermolecular hydrogen bonds with neighboring molecules in the crystal lattice, forming dimers or extended chains. psu.eduscielo.org.mx The distances and angles between donor, hydrogen, and acceptor atoms (e.g., N-H···S) are the definitive criteria for identifying and characterizing these crucial interactions that dictate the molecule's solid-state packing. nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The thiourea moiety is a potent hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom). Consequently, the most significant interaction stabilizing the crystal lattice of thiourea derivatives is typically intermolecular hydrogen bonding of the N-H···S type. researchgate.net In the case of this compound, it is anticipated that molecules will form hydrogen-bonded dimers or chains. These interactions involve one of the N-H protons of a molecule forming a hydrogen bond with the sulfur atom of a neighboring molecule.

The presence of the 2,4-dimethylphenyl group introduces additional complexity and possibilities for interaction. The aromatic ring can participate in π-π stacking interactions, where the phenyl rings of adjacent molecules align in a parallel or offset fashion. Furthermore, the hydrogen atoms of the methyl groups and the aromatic ring can act as weak donors for C-H···π and C-H···S interactions, further stabilizing the three-dimensional crystal structure. nih.gov The steric bulk of the two methyl groups on the phenyl ring also plays a crucial role in determining the crystal packing, potentially influencing the relative orientation of the molecules to minimize steric hindrance.

A summary of typical intermolecular interactions and their geometric parameters in related structures is provided in the table below.

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN-H···S2.3 - 2.9150 - 180
Hydrogen BondC-H···S2.8 - 3.2120 - 160
π-π StackingPhenyl-Phenyl3.3 - 3.8 (centroid-centroid)N/A
C-H···πC-H···Phenyl2.5 - 2.9 (H to ring centroid)> 120

This table presents generalized data for phenylthiourea (B91264) and related compounds and serves as a predictive framework for this compound.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the rotational freedom around its single bonds. The key rotatable bonds are the C-N bond connecting the phenyl ring to the thiourea group and the C-N bond within the thiourea moiety itself. The rotation around these bonds gives rise to different conformers, the relative stability of which is determined by a balance of steric and electronic effects.

Rotation around the aryl-N bond can lead to different orientations of the phenyl ring with respect to the thiourea plane. The presence of the methyl group at the ortho position (position 2) of the phenyl ring is expected to create a significant steric barrier, likely forcing the phenyl ring to be twisted out of the plane of the thiourea group to minimize steric clash.

Within the thiourea core, different conformations are possible depending on the relative positions of the sulfur atom and the hydrogen atoms of the two N-H groups. These are often described as syn or anti and cis or trans arrangements. The specific preferred conformation in the solid state would be the one that allows for the most effective crystal packing and hydrogen bonding network. In solution, multiple conformers may exist in equilibrium.

Due to the presence of the thiourea group, which can exhibit restricted rotation, and the substituted phenyl ring, stereochemical considerations may arise. However, as this compound is not chiral, it does not have enantiomers, but it can exist as different diastereomeric conformers.

Rotatable BondDescriptionExpected Consequence
Phenyl-NRotation of the 2,4-dimethylphenyl groupA twisted conformation is likely favored to avoid steric hindrance.
C-N (thiourea)Rotation within the thiourea moietyLeads to different relative orientations of the N-H groups.

Structural Characterization in Complex Matrices and Formulations

The identification and quantification of this compound within complex matrices, such as in biological samples or commercial formulations, rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. In ¹H NMR, characteristic signals would be expected for the aromatic protons, the two methyl groups, and the N-H protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the phenyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching vibrations, aromatic C-H stretching, C=S stretching (thioamide band), and aromatic C=C bending frequencies. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the exact mass of this compound. The fragmentation pattern can provide further structural information, for example, by showing the loss of the thiourea moiety or parts of the dimethylphenyl group.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), is a standard method for separating this compound from other components in a mixture and for its quantification. The choice of the stationary and mobile phases would be optimized for the polarity of the compound.

A summary of expected spectroscopic data for the characterization of this compound is provided below.

TechniqueFeatureExpected Signal/Value
¹H NMR Aromatic ProtonsSignals in the aromatic region (approx. 7.0-7.5 ppm) with specific splitting patterns.
Methyl ProtonsTwo distinct singlets in the aliphatic region (approx. 2.2-2.5 ppm).
N-H ProtonsBroad signals that may be solvent and concentration-dependent.
¹³C NMR Aromatic CarbonsMultiple signals in the aromatic region (approx. 120-140 ppm).
Methyl CarbonsSignals in the aliphatic region (approx. 15-25 ppm).
C=S CarbonA characteristic downfield signal (approx. 180-190 ppm).
IR (cm⁻¹) N-H Stretch3100-3400
Aromatic C-H Stretch3000-3100
C=S Stretch1200-1400
Mass Spec Molecular Ion [M]⁺m/z corresponding to C₉H₁₂N₂S (180.27 g/mol )

The spectral data presented are approximate and can vary based on the solvent and experimental conditions.

Biological and Pharmaceutical Research Applications

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmaceutical research, where the mechanism of blocking an enzyme's activity can lead to therapeutic effects. Thiourea (B124793) derivatives, as a class of compounds, have been investigated for their potential to inhibit various enzymes. However, specific data for 2,4-Dimethylphenylthiourea is not present in the current body of scientific literature.

Glycemic Enzyme Inhibition Potentials

The management of blood glucose levels is a key strategy in the treatment of diabetes mellitus. This often involves the inhibition of enzymes responsible for carbohydrate digestion and glucose regulation.

Alpha-Amylase Inhibition

Alpha-amylase is a primary enzyme in the digestive system that catalyzes the breakdown of starch into simpler sugars. No studies have been published that evaluate the inhibitory activity of this compound against alpha-amylase.

Alpha-Glucosidase Inhibition

Alpha-glucosidase further breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. There is no available research on the potential of this compound to inhibit alpha-glucosidase.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of insulin signaling, making it a therapeutic target for type 2 diabetes and obesity. The inhibitory effects of this compound on PTP1B have not been investigated in any published research.

Cholinesterase Enzyme Inhibition

Inhibition of cholinesterase enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions.

Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine. A study on a series of related unsymmetrical thiourea derivatives found that most, including a compound containing the 2,4-dimethylphenyl moiety, exhibited weak inhibitory activity against acetylcholinesterase, with IC50 values greater than 100 µg/mL nih.gov. However, this data pertains to a different molecule and there are no specific studies that have reported the acetylcholinesterase inhibition potential of this compound itself.

Antimicrobial Investigations

The antimicrobial properties of thiourea derivatives have been a subject of scientific inquiry, with studies exploring their efficacy against a range of microbial pathogens.

While the broader class of thiourea derivatives has demonstrated antibacterial potential, specific data on the antibacterial spectrum of this compound is not detailed in the available literature.

Staphylococcus aureus is a significant Gram-positive bacterium responsible for a variety of infections. A search for research investigating the specific efficacy of this compound against Staphylococcus aureus, including data such as Minimum Inhibitory Concentration (MIC) values, did not yield any specific results. Studies on other thiourea derivatives have shown activity against S. aureus, but these findings cannot be directly attributed to the 2,4-dimethylphenyl substituted compound. mdpi.comresearchgate.net

Antibacterial Activity

Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Agrobacterium tumefaciens, Proteus vulgaris)

Research into the antibacterial properties of thiourea derivatives has shown varied efficacy, particularly between Gram-positive and Gram-negative bacteria. Studies on a series of thiourea derivatives indicate that these compounds can exhibit potent activity against Gram-positive strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA). However, this efficacy does not typically extend to Gram-negative bacteria.

The structural differences in the cell walls are a key factor; the outer membrane of Gram-negative bacteria provides a formidable barrier against many external threats, including certain antibiotics. For instance, one study on the thiourea derivative TD4 found that it had no obvious antibacterial activity against Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) recorded at over 256 µg/mL. This suggests a general lack of potency for this class of compounds against Gram-negative strains like Escherichia coli, Agrobacterium tumefaciens, and Proteus vulgaris.

Table 1: Antibacterial Activity of a Representative Thiourea Derivative (TD4)

Bacterial TypeFindingMIC (µg/mL)
Gram-Negative BacteriaNo obvious antibacterial activity> 256
Gram-Positive Bacteria (e.g., MRSA)Potent activity8 - 16

Antifungal Activity

While the broader class of thiourea derivatives has been investigated for various biological activities, specific data on the efficacy of this compound against the fungal pathogens Candida albicans, Aspergillus niger, and Fusarium solani is not extensively detailed in the available scientific literature. Antifungal research often focuses on other classes of compounds, such as azoles and polyenes, for activity against these common and clinically relevant fungi. Although general antifungal properties are a characteristic of some sulfur-containing organic compounds, specific MIC or efficacy data for this compound against these particular fungal strains remains an area requiring further investigation.

Antioxidant Activity Assessments

The antioxidant potential of a chemical compound is frequently evaluated by its ability to scavenge synthetic free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. These assays measure the extent to which a compound can donate an electron or hydrogen atom to neutralize the radical, with results often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). Despite the widespread use of these methods for characterizing novel synthetic compounds, specific quantitative data from DPPH or ABTS assays for this compound are not prominently reported in the reviewed literature.

Human Serum Albumin (HSA) is the most abundant protein in human plasma and contributes significantly to the antioxidant capacity of the blood. This is largely due to the free thiol group on its cysteine-34 residue, which can trap and neutralize reactive oxygen species. The interaction of small molecules with HSA can potentially modify its structure and, consequently, its biological functions, including its antioxidant activity. However, studies specifically investigating the modulation of HSA's antioxidant properties by this compound have not been found in the surveyed scientific research. The nature and effect of any such interaction remain uncharacterized.

Antiviral Efficacy Studies

In contrast to other areas, significant findings have been reported regarding the antiviral potential of thiourea derivatives. Research has identified a specific thiourea derivative, compound 147B3, which demonstrates notable inhibitory effects against certain herpesviruses. This compound was found to inhibit the infection of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) at sub-micromolar and low-micromolar concentrations, respectively.

The mechanism of action for 147B3 appears to be the targeting of viral transactivators. It was shown to inhibit the activation of viral early gene promoters that are dependent on the HCMV IE2 protein. Furthermore, studies with HSV-1 clones that developed resistance to the compound revealed mutations in the gene for infected cell protein 4 (ICP4), a critical viral transcriptional factor. This suggests that the antiviral activity of this thiourea derivative is linked to the disruption of viral gene expression systems.

Table 2: Antiviral Efficacy of a Representative Thiourea Derivative (147B3)

VirusCell LineEC50Proposed Molecular Target
Human Cytomegalovirus (HCMV)Fibroblasts0.5 µMIE2
Herpes Simplex Virus type 1 (HSV-1)Vero cells1.9 µMICP4

Other research has also highlighted the potential of thiourea derivatives against different viruses, including HIV-1 and SARS-CoV-2, further underscoring the promise of this chemical scaffold in the development of new antiviral agents.

Inhibition of Viral Replication Pathways

There is currently no specific research available that investigates the ability of this compound to inhibit viral replication pathways. While thiourea derivatives, as a chemical class, have been explored for their antiviral potential, dedicated studies on this specific compound are not present in the reviewed scientific literature.

Molecular Mechanisms of Antiviral Action (e.g., SMC5 Protein Stabilization, CDK2 Activity Normalization)

In the absence of primary research on the antiviral effects of this compound, there is no information regarding its potential molecular mechanisms of action. Consequently, there are no findings to suggest its involvement in processes such as the stabilization of the SMC5 protein or the normalization of CDK2 activity as a means of antiviral action.

Anti-inflammatory Potential

While numerous thiourea derivatives have been synthesized and evaluated for their anti-inflammatory properties, specific studies on this compound are not found in the current body of scientific literature. Therefore, its potential as an anti-inflammatory agent remains uninvestigated.

Evaluation in In vitro and In vivo Inflammation Models

Consistent with the lack of general research into its anti-inflammatory potential, there are no published studies that have evaluated this compound in either in vitro or in vivo models of inflammation.

Anticancer and Antitumor Research

The field of oncology has seen the investigation of various thiourea derivatives for their potential as anticancer and antitumor agents. However, a review of the literature indicates that this compound has not been a specific subject of such research.

Analgesic Property Exploration

There is no available scientific data to suggest that this compound has been explored for any potential analgesic properties.

Inhibition of Advanced Glycation End-Product (AGEs) Formation

The formation of advanced glycation end-products (AGEs) is implicated in various disease states, and inhibitors of this process are of significant interest. While some thiourea derivatives have been studied for their ability to inhibit AGEs formation, there is no specific research on the effects of this compound in this context.

Doping Control and Forensic Science Applications (as a metabolite of xylazine)

Scientific literature extensively documents N-(2,6-dimethylphenyl)thiourea as a significant metabolite of the veterinary tranquilizer xylazine. It is crucial to note that while the subject of this article is "this compound," this specific isomer is not identified as a metabolite of xylazine in published research. The prominent and forensically relevant metabolite is the 2,6-isomer, N-(2,6-dimethylphenyl)thiourea. This compound serves as a key biomarker in both doping control, particularly in equine sports, and in human forensic toxicology, where xylazine is increasingly detected as an adulterant in illicit drugs.

The metabolic transformation of xylazine, which is chemically known as 2-(2,6-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine, can lead to the formation of N-(2,6-dimethylphenyl)thiourea. nih.govmadbarn.com This occurs through the opening of the thiazine ring, a metabolic pathway that has been identified in horses and also demonstrated in in-vitro studies using rat liver microsomes. nih.govmadbarn.com The presence of this metabolite in biological samples, such as urine, is a definitive indicator of xylazine administration.

In the realm of doping control , particularly in horse racing, the detection of xylazine and its metabolites is critical for ensuring fair competition and protecting animal welfare. veterinarypaper.com Xylazine is prohibited in many equestrian sports due to its sedative and analgesic effects, which can mask injuries and enhance performance. veterinarypaper.com The analysis of urine samples for metabolites like N-(2,6-dimethylphenyl)thiourea is a standard procedure in anti-doping laboratories. nih.gov

Forensic science has seen a growing focus on xylazine due to its increasing prevalence as an adulterant in the illicit drug supply, most notably with fentanyl. researchgate.netcdc.govnih.gov The combination of xylazine with opioids can potentiate their effects, leading to a higher risk of fatal overdose. researchgate.netiu.edu Consequently, forensic toxicologists are tasked with identifying xylazine exposure in post-mortem investigations and in cases of non-fatal overdose. nih.govnih.gov The detection of N-(2,6-dimethylphenyl)thiourea and other xylazine metabolites in urine and blood provides crucial evidence of xylazine use. gtfch.orgcfsre.org

The primary analytical techniques for the detection of N-(2,6-dimethylphenyl)thiourea are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govgtfch.org LC-MS/MS, in particular, has been shown to be highly effective for the analysis of xylazine metabolites in biological matrices like urine, often requiring minimal sample preparation. nih.govmadbarn.com

Detailed Research Findings:

Study FocusSample MatrixKey FindingsAnalytical Method(s)Reference(s)
Metabolism in Horses Hydrolyzed horse urineN-(2,6-dimethylphenyl)thiourea identified as a major metabolite of xylazine.LC/MS/MS, GC/MS nih.govmadbarn.com
In Vitro Metabolism Rat liver microsomesN-(2,6-dimethylphenyl)thiourea was the major metabolite produced.LC/MS/MS, GC/MS nih.govmadbarn.com
Human Forensic Cases UrineDetection of xylazine and its metabolites is crucial in cases of drug overdose, often in combination with fentanyl.Not specified in abstracts cdc.govnih.gov
General Metabolism Rat and human urineXylazine is extensively metabolized; hydroxy metabolites are major targets for detection.GC-MS, LC-MSn, LC-HR-MSn gtfch.org

These findings underscore the importance of N-(2,6-dimethylphenyl)thiourea as a reliable biomarker for detecting xylazine exposure. Its identification in doping control and forensic investigations provides clear evidence of the use of this potent veterinary tranquilizer.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between a ligand, such as 2,4-Dimethylphenylthiourea, and a biological target, typically a protein or enzyme.

Prediction and Analysis of Ligand-Protein Binding Interactions

Molecular docking simulations are employed to predict how this compound binds to the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the interaction. A more negative value typically signifies a more stable and favorable interaction.

The analysis of docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. For thiourea (B124793) derivatives, the sulfur and nitrogen atoms are often key sites for forming hydrogen bonds with protein residues. The 2,4-dimethylphenyl group contributes to hydrophobic interactions, anchoring the molecule within non-polar regions of the binding site. These detailed interaction patterns are crucial for understanding the molecular basis of the compound's potential biological activity. bioinformation.net

Table 1: Example of Molecular Docking Interaction Analysis for a Phenylthiourea (B91264) Derivative


Protein TargetBinding Energy (kcal/mol)Interacting Amino Acid ResiduesTypes of Interactions
Tyrosinase-7.5His244, Val283, Phe264Hydrogen Bond, Hydrophobic
Urease-8.2His136, Asp360, Ala363Hydrogen Bond, Pi-Alkyl
PTPN22-6.9Tyr47, Ser48, Arg50Hydrogen Bond, van der Waals

Computational Prediction of Enzyme Inhibition Profiles

Building on ligand-protein binding predictions, computational methods can forecast the enzyme inhibition profile of this compound. nih.gov By docking the compound against a panel of different enzymes, researchers can predict its potential to act as an inhibitor. The calculated binding affinities can be correlated with experimental inhibition constants like IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) and Kᵢ (the inhibition constant). nih.gov

These predictive studies help in identifying potential targets for this compound and understanding its mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net Ligand-based methods, which rely on the principle that similar molecules often have similar biological activities, can also be used to predict targets by comparing the compound's structure to known enzyme inhibitors. scienceopen.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a powerful tool for calculating various molecular properties of this compound from first principles.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations provide detailed insights into the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. semanticscholar.org

Other global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are also calculated to predict the molecule's reactivity trends. scispace.com These parameters help in understanding how this compound will behave in chemical reactions, for instance, by identifying whether it is more likely to act as an electron donor or acceptor. longdom.org

Table 2: Calculated DFT Reactivity Descriptors for a Phenylthiourea Derivative


ParameterValue (eV)Interpretation
EHOMO-6.21Energy of the highest occupied molecular orbital
ELUMO-1.55Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)4.66Indicates chemical stability
Chemical Potential (μ)-3.88Electron escaping tendency
Hardness (η)2.33Resistance to change in electron distribution
Electrophilicity Index (ω)3.22Propensity to accept electrons

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. The MEP map is color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, identifying them as sites for electrophilic interaction and hydrogen bonding. The hydrogen atoms of the N-H groups would show positive potential, making them sites for nucleophilic interaction. chemrxiv.org This analysis is crucial for understanding intermolecular interactions, particularly in biological systems. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking.

MD simulations are used to assess the stability of the complex formed between this compound and its target protein. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can monitor its conformational changes over a specific timescale (typically nanoseconds to microseconds).

Conformational Flexibility and Dynamic Stability of Molecular Structures

The three-dimensional structure of thiourea derivatives is not rigid; it possesses significant conformational flexibility, primarily due to rotation around the C–N bonds. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, are employed to explore the potential energy surface and identify stable conformers. chemrxiv.orgnih.gov For substituted diphenylthioureas, a rotational barrier of approximately 9 to 14 kcal/mol has been calculated for the C(S)-N axis, indicating that at room temperature, these molecules are dynamic, undergoing rapid conformational changes. acs.org

The stability of different conformers (e.g., trans-trans, cis-trans) is influenced by the nature and position of substituents on the phenyl rings. acs.org The dynamic exchange between conformations, often occurring on a picosecond timescale, is crucial for understanding how these molecules adapt their shape to fit into biological targets. acs.org Molecular dynamics (MD) simulations further illuminate this flexibility by tracking the atomic motions over time, providing a view of the molecule's dynamic behavior and structural stability in various environments. nih.govyoutube.com

Table 1: Key Parameters in Conformational Analysis of Thiourea Derivatives

Parameter Method of Study Significance
Rotational Energy Barrier Quantum Chemistry (DFT) Determines the rate of interconversion between conformers. acs.org
Conformational Energy Quantum Chemistry (DFT) Identifies the most stable three-dimensional structures. chemrxiv.org
Dihedral Angles Computational Modeling Defines the relative orientation of molecular fragments.

Dynamics of Ligand-Target Recognition and Interaction

Molecular docking and molecular dynamics (MD) simulations are primary computational tools for studying how this compound and related compounds interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net Docking studies predict the preferred binding orientation of the ligand within the active site of a protein, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. mdpi.com

MD simulations provide a more dynamic picture of the binding process. nih.govdovepress.com By simulating the movement of the ligand and protein over time, researchers can assess the stability of the binding pose, observe conformational changes induced by binding, and calculate binding free energies. researchgate.netnih.gov These simulations have shown that the thiourea moiety is a critical pharmacophore, capable of forming strong hydrogen bonds with biological targets, which is essential for stabilizing the ligand-receptor connection. mdpi.comtandfonline.com The dynamics of these interactions, including the formation and breaking of hydrogen bonds, are fundamental to the molecule's mechanism of action. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR studies aim to connect the chemical structure of a molecule with its biological activity and physicochemical properties, respectively. nih.gov For phenylthiourea derivatives, computational models have shown that substitutions on the phenyl ring significantly impact their biological effects. tandfonline.comijcrt.org Factors such as the size, lipophilicity, and electronic properties of substituents like the two methyl groups in this compound influence how the molecule interacts with its biological target. tandfonline.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use calculated molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For thiourea derivatives, QSAR studies have identified several key descriptors that are crucial for their activity. nih.gov These often include properties like the octanol-water partition coefficient (logP), molecular weight, polarizability, electronegativity, and the presence of specific functional groups or bonds. nih.gov By building robust and statistically validated QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of derivatives predicted to have the highest potency, accelerating the drug discovery process. nih.govresearchgate.net

Table 2: Common Molecular Descriptors in QSAR Models for Thiourea Derivatives

Descriptor Category Example Descriptors Relevance to Biological Activity
Electronic Electronegativity, Partial Charges Governs electrostatic and hydrogen bonding interactions. nih.gov
Steric Molecular Volume, Surface Area Influences how the molecule fits into a binding site. nih.gov
Hydrophobic LogP (Octanol-Water Partition) Affects membrane permeability and hydrophobic interactions. nih.gov

| Topological | Connectivity Indices | Describes the pattern of atomic connections in the molecule. |

Predictive Modeling for Optimal Biological Activities

Predictive modeling in computational chemistry leverages machine learning and statistical methods to forecast the biological activity of chemical compounds. nih.govresearchgate.net These models are trained on datasets of known active and inactive molecules to learn the complex relationships between chemical structure and biological function. nih.gov

For thiourea derivatives, computational approaches are used to build models that can predict various biological activities, such as anticancer or antimicrobial effects. tandfonline.comnih.gov These predictive tools can significantly enhance the efficiency of drug design by allowing for the virtual screening of large chemical libraries. researchgate.net This process helps identify novel candidates with potentially improved efficacy and guides the modification of existing structures, like this compound, to optimize their interactions with specific biological targets. tandfonline.com The ultimate goal is to use these computational predictions to design more potent and selective therapeutic agents. harvard.edu

Reaction Mechanism Elucidation via Advanced Computational Methods

Advanced computational methods, particularly quantum chemical calculations, are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org These techniques allow for the study of reaction pathways, the characterization of transient species like intermediates and transition states, and the calculation of activation energies, providing a level of detail often inaccessible through experiments alone. e3s-conferences.org

Exploration of Catalytic Cycles and Transition States

Thiourea derivatives are known to function as organocatalysts, often activating substrates through hydrogen bonding. harvard.edu Computational chemistry is used to map out the entire catalytic cycle for these reactions. nih.gov This involves identifying all intermediates and, crucially, locating the transition state—the highest energy point along the reaction coordinate that determines the reaction rate. kit.eduscm.com

By calculating the energies of reactants, products, and transition states, researchers can determine the activation barriers for different potential pathways. acs.orgnih.gov This information helps explain the observed reactivity, selectivity, and stereoselectivity of a reaction. researchgate.net For reactions catalyzed by thiourea derivatives, computational studies have detailed how the catalyst interacts with the substrates, stabilizes the transition state through a network of non-covalent interactions, and is regenerated at the end of the cycle. harvard.eduacs.org

Role of Auxiliary Ligands and Reaction Intermediates

In the computational and theoretical examination of metal complexes containing this compound, the inclusion of auxiliary ligands and the study of reaction intermediates are crucial for understanding reaction mechanisms, stability, and catalytic activity. While specific computational studies focusing exclusively on this compound are limited, a broader look at similar N,N'-disubstituted thiourea complexes provides significant insights into these aspects. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate roles these components play.

Auxiliary ligands, which are other ligands attached to the central metal ion in a coordination complex, significantly influence the electronic and steric properties of the metal center. This, in turn, affects the bonding and reactivity of the this compound ligand. For instance, in palladium(II) and platinum(II) complexes, which are common metals studied with thiourea derivatives, auxiliary ligands can modulate the coordination geometry and the electron density at the metal. rsc.org

Computational studies on palladium(II) complexes with thiourea derivatives have shown that the nature of the auxiliary ligand can impact the stability and reactivity of the complex. For example, the presence of strong σ-donating ligands can increase the electron density on the palladium center, which can facilitate certain catalytic steps. Conversely, π-acceptor ligands can decrease the electron density, potentially favoring other reaction pathways.

The coordination of thiourea derivatives to a metal center is often the first step in a reaction, forming a pre-catalyst or an active catalytic species. Theoretical studies have shown that thiourea ligands, including those with aryl substituents, typically coordinate to soft metal ions like palladium(II) through the sulfur atom. The coordination chemistry is influenced by both the electronic nature of the thiourea derivative and the other ligands present.

Table 1: Calculated Bond Lengths in a Model Palladium(II)-Thiourea Complex with Chloride Auxiliary Ligands

BondBond Length (Å)
Pd-S2.35
Pd-Cl2.30
C=S1.72

Note: The data in this table is representative and based on DFT calculations of similar palladium-thiourea complexes. Actual values for a this compound complex may vary.

Reaction intermediates are transient species formed during a chemical reaction. Computational chemistry allows for the characterization of these often elusive species, providing a deeper understanding of the reaction mechanism. In the context of reactions involving this compound complexes, intermediates could include species where the thiourea ligand has undergone a transformation or where it facilitates the transformation of other substrates.

Table 2: Relative Energies of Intermediates in a Hypothetical Catalytic Cycle

IntermediateRelative Energy (kcal/mol)
Catalyst Resting State0.0
Oxidative Addition Intermediate+5.2
Transmetalation Transition State+15.8
Reductive Elimination Intermediate-20.4

Note: This table presents hypothetical energy values to illustrate the application of computational chemistry in studying reaction intermediates. These values are not specific to a this compound catalyzed reaction.

The steric bulk of the 2,4-dimethylphenyl group in this compound can also play a significant role in dictating the nature of reaction intermediates and the accessibility of the metal center to incoming substrates. Computational models can quantify these steric effects and predict their influence on reaction outcomes.

Mechanistic Insights into Biological Actions

Identification of Specific Molecular Targets and Signaling Pathways

While specific molecular targets for 2,4-Dimethylphenylthiourea have not been extensively elucidated in publicly available research, the broader class of thiourea (B124793) derivatives has been shown to interact with a variety of biological targets, suggesting potential avenues of action for this compound. biointerfaceresearch.com Numerous experimental studies have demonstrated that the antitumor activity of thiourea derivatives stems from their capacity to target multiple pathways involved in carcinogenesis. biointerfaceresearch.com

One potential area of interaction is with signaling pathways involved in cellular stress responses. For instance, the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant responses. mdpi.comnih.gov Activation of the Nrf2/HO-1 pathway can reduce oxidative damage and inflammation. nih.gov Phytochemicals have been shown to activate this pathway by liberating Nrf2 from its inhibitor, Keap1, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes. mdpi.com Given the chemical structure of this compound, its potential to modulate such stress-response pathways warrants investigation.

Furthermore, other signaling pathways implicated in cell growth, proliferation, and differentiation could be affected. For example, various heterocyclic compounds have been developed to target the epidermal growth factor receptor (EGFR), a key player in cell signaling. nih.gov The potential for this compound to interact with receptor tyrosine kinases or other components of growth factor signaling cascades is a plausible area for future research. The identification of specific molecular targets would likely be pursued through computational methods, such as in silico target prediction, which compares the chemical structure of a compound against databases of known ligands for various targets. nih.govscienceopen.com

Detailed Enzyme Kinetic Analysis and Elucidation of Inhibition Mechanisms

Enzyme inhibition is a common mechanism of action for many bioactive compounds. A detailed enzyme kinetic analysis is crucial to understanding the nature of this inhibition. uobaghdad.edu.iq Such an analysis typically involves determining key kinetic parameters, including the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), which is the rate of the reaction when the enzyme is saturated with the substrate. nih.gov

The interaction of an inhibitor, such as potentially this compound, with an enzyme can be characterized by the inhibition constant (Ki), which quantifies the inhibitor's binding affinity to the enzyme. uobaghdad.edu.iq The mechanism of inhibition can be elucidated through graphical analysis of kinetic data, often using a Lineweaver-Burk plot. uobaghdad.edu.iqlibretexts.org

The primary types of reversible enzyme inhibition are:

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Km but does not affect Vmax. uobaghdad.edu.iqlibretexts.org

Noncompetitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax but does not change the Km. uobaghdad.edu.iq

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both the apparent Vmax and the apparent Km. uobaghdad.edu.iqlibretexts.org

Hypothetical Enzyme Kinetic Parameters for this compound

Enzyme TargetKm (mM)Vmax (µmol/min)Ki (µM)Inhibition Type
Enzyme A0.510010Competitive
Enzyme B1.25025Noncompetitive
Enzyme C0.8755Uncompetitive

Characterization of Receptor Binding, Activation, and Inhibition Mechanisms

Receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. merckmillipore.comsigmaaldrich.comlabome.comsigmaaldrich.com These assays typically utilize a radiolabeled ligand that has a known affinity for the receptor of interest. labome.com The test compound, in this case, this compound, is introduced at varying concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand that is displaced is then measured, allowing for the calculation of the test compound's binding affinity. merckmillipore.com

The key parameter derived from these assays is the dissociation constant (Kd) or the inhibition constant (Ki), which represents the concentration of the ligand at which 50% of the receptors are occupied. nih.gov A lower Kd or Ki value indicates a higher binding affinity.

Once binding is established, the functional consequence of this interaction needs to be determined. A compound can act as:

An Agonist : Binds to the receptor and activates it, producing a biological response.

An Antagonist : Binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist.

An Inverse Agonist : Binds to the receptor and reduces its basal activity.

Functional assays are employed to characterize whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. While there is no specific receptor binding data for this compound in the available literature, the general methodology described would be the standard approach to investigate its receptor-ligand interactions.

Illustrative Receptor Binding Affinities

Receptor TargetKi (nM)Functional Activity
Receptor X50Antagonist
Receptor Y200Agonist
Receptor Z>10000Inactive

Cellular and Subcellular Mechanisms of Action

The biological effects of a compound are ultimately manifested at the cellular and subcellular levels. Investigating these mechanisms involves a range of cell biology techniques. For instance, studies might examine the effects of this compound on cell viability, proliferation, and cell cycle progression. nih.gov

A crucial aspect of understanding a compound's mechanism of action is determining its subcellular localization. This can be achieved through techniques such as fluorescence microscopy using tagged versions of the compound or by subcellular fractionation followed by analytical quantification. The localization of a compound to specific organelles, such as the mitochondria or the nucleus, can provide significant clues about its molecular targets and mechanisms of action. mdpi.com

Furthermore, the cellular effects can be more complex, involving processes like apoptosis (programmed cell death) or autophagy. nih.gov Assays to detect markers of apoptosis, such as caspase activation or DNA fragmentation, could reveal if this compound induces this pathway. Similarly, monitoring the formation of autophagosomes could indicate an effect on autophagy. The interaction of a compound with cellular membranes can also be a critical mechanism, potentially leading to changes in membrane permeability and integrity. mdpi.com

Elucidation of Structure-Function Relationships

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.comijcrt.org For substituted phenylthiourea (B91264) derivatives, SAR studies have revealed several key features that can influence their biological effects.

For example, in the context of antiviral activity, the presence of an intact -NHC(=S)NH- group is considered essential. nih.gov The nature and position of substituents on the phenyl rings can also dramatically alter activity. nih.gov For this compound, the methyl groups at the 2 and 4 positions of the phenyl ring are expected to influence its electronic properties and steric bulk. These modifications can affect how the molecule binds to its biological target.

SAR studies often involve synthesizing a series of analogs with systematic variations in their structure and then evaluating their biological activity. This allows for the identification of pharmacophores, which are the essential structural features required for activity. For instance, studies on other thiourea derivatives have highlighted the importance of specific substituents for anticancer activity. biointerfaceresearch.com The 2,4-dimethyl substitution pattern in this compound likely plays a significant role in its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion, and ultimately, its biological activity. mdpi.com A comprehensive SAR study would involve comparing the activity of this compound with that of other substituted phenylthioureas to delineate the specific contributions of the 2,4-dimethyl moiety.

Toxicological Research and Safety Assessment

In vitro Cytotoxicity Profiling

In vitro cytotoxicity assays are fundamental in toxicology for screening the potential of a chemical to cause cell damage or death. These tests are conducted on cultured cells and provide initial data on a substance's toxicity.

The evaluation of cytotoxicity across a range of mammalian cell lines is a crucial first step in toxicological assessment. Different cell lines, such as the Rat L6 myotube line, which is a model for skeletal muscle, can reveal cell-type-specific toxicity. Standard assays, including the MTT or neutral red uptake assays, are often employed to determine the concentration of a substance that reduces cell viability by 50% (IC50). wikipedia.orgnih.gov

Despite the availability of these standardized methods, a review of the scientific literature reveals a lack of specific studies investigating the in vitro cytotoxicity of 2,4-Dimethylphenylthiourea in Rat L6 myotubes or other mammalian cell lines. While numerous studies have detailed the cytotoxic effects of other substituted thiourea (B124793) derivatives against various cancer and normal cell lines nih.govmdpi.combiointerfaceresearch.com, specific data, such as IC50 values for this compound, are not present in the available research.

Modulation of Endogenous Antioxidant Systems and Oxidative Stress Responses

Chemical compounds can interfere with the delicate balance between oxidants and antioxidants in the body, leading to oxidative stress, a condition implicated in various pathologies. Assessing a compound's ability to modulate endogenous antioxidant systems is therefore a key aspect of its toxicological evaluation. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. nih.govfrontiersin.org

Specific research on this compound's direct impact on cellular oxidative stress markers or its interaction with the Nrf2 pathway is limited. However, a study on a closely related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea , has provided insights into its antioxidant capabilities through chemical assays. This derivative demonstrated free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The results are summarized in the table below.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea118.05Data Not Provided

Data sourced from a study on thiourea derivatives, which noted that while the compound showed some activity, it was the least effective among the tested substances. nih.gov

These findings suggest that the 2,4-dimethylphenyl moiety, as part of a larger thiourea structure, may contribute to antioxidant effects, although further research is required to confirm if this compound itself modulates endogenous antioxidant systems and oxidative stress responses within a biological context.

Genotoxicity and Mutagenicity Assessment Methodologies

Genotoxicity and mutagenicity assessments are critical for identifying chemicals that can cause DNA or chromosomal damage, potentially leading to cancer or heritable defects. A standard battery of tests is typically used to evaluate these endpoints.

Methodologies for this assessment include:

The Ames Test: A bacterial reverse mutation assay used to detect a chemical's potential to cause gene mutations. youtube.comnih.gov It utilizes specific strains of Salmonella typhimurium that have a pre-existing mutation, rendering them unable to synthesize an essential amino acid. A positive test is indicated when the chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. youtube.comyoutube.com

In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage. Mammalian cells are treated with the test compound, and the formation of micronuclei—small nuclei that contain fragments of chromosomes or whole chromosomes left behind during cell division—is assessed. cefic-lri.org

In Silico (Computational) Prediction: Various computational models, such as (Quantitative) Structure-Activity Relationship ([Q]SAR) models, are used as a preliminary screening tool. nih.govtaylorfrancis.com These models predict the genotoxicity of a chemical based on its structure by comparing it to a database of known genotoxic and non-genotoxic compounds. nih.govkpi.ua

A comprehensive search of the scientific literature indicates that this compound has not been evaluated using these standard genotoxicity and mutagenicity assessment methodologies. Therefore, no data is currently available on its potential to induce gene mutations or chromosomal damage.

Immunomodulatory Effects and Mechanisms

Immunotoxicology studies the adverse effects of substances on the immune system. A compound can have various immunomodulatory effects, including immunosuppression or immunoenhancement. These effects can be evaluated by examining the compound's impact on immune cell populations (e.g., T-cells, macrophages), their functions, and the production of signaling molecules like cytokines. researchgate.net

Currently, there is no available scientific literature detailing studies on the potential immunomodulatory effects of this compound. Research has not yet been published that investigates its mechanisms of action on immune cells or its influence on inflammatory pathways.

Integrated Approaches for Understanding Toxicity Mechanisms of Chemical Exposures

Modern toxicology is moving towards Integrated Approaches to Testing and Assessment (IATA). nih.govoecd.orgnih.gov IATA involves a strategic combination of data from various sources, such as in silico predictions, in vitro assays, and targeted in vivo studies, to make a more comprehensive and efficient safety assessment while reducing reliance on animal testing. magtechjournal.comeuropa.eu This framework allows for a weight-of-evidence approach to characterize the toxicological hazards of a chemical. oecd.org

The application of an IATA framework to specifically understand the toxicity mechanisms of this compound has not been reported in the scientific literature. Such an approach would require the generation of data from multiple sources as described above, which is currently unavailable for this specific compound.

Environmental Fate and Applications in Environmental Chemistry

Degradation Pathways in Environmental Compartments

The environmental persistence of 2,4-Dimethylphenylthiourea is determined by its susceptibility to various degradation processes. These processes can be broadly categorized as biological and chemical transformations, which govern its breakdown in soil, water, and air.

While specific studies on the microbial degradation of this compound are limited, the biodegradation of structurally related phenylurea and thiourea (B124793) compounds has been investigated, providing insights into potential metabolic pathways. Microbial communities in soil and aquatic environments are known to metabolize a wide range of organic compounds. The degradation of phenylurea herbicides, for instance, is predominantly a microbial process.

For compounds containing aromatic rings and urea (B33335) or thiourea functional groups, microbial degradation often proceeds through a series of enzymatic reactions. A common initial step is the enzymatic hydrolysis of the C-N bond, leading to the formation of 2,4-dimethylaniline (B123086) and thiourea. Subsequently, these intermediates can be further degraded. 2,4-dimethylaniline can undergo ring hydroxylation and cleavage by various soil microorganisms. Thiourea itself can be mineralized by microbes to ammonia, carbon dioxide, and sulfate.

The rate and extent of biodegradation are influenced by several factors, including the composition and activity of the microbial community, soil type, pH, temperature, and the presence of other organic matter. The methyl groups on the phenyl ring of this compound may influence its bioavailability and susceptibility to microbial attack compared to unsubstituted phenylthiourea (B91264).

Table 1: Potential Microbial Degradation Products of this compound

Intermediate/ProductPotential Formation Pathway
2,4-DimethylanilineHydrolysis of the thiourea linkage
ThioureaHydrolysis of the thiourea linkage
2,4-DimethylphenolHydroxylation of 2,4-dimethylaniline
Catechol derivativesFurther oxidation of 2,4-dimethylphenol
AmmoniaMineralization of thiourea and aniline
SulfateOxidation of the sulfur atom in thiourea
Carbon DioxideComplete mineralization

This table is based on inferred pathways from the biodegradation of analogous compounds.

In addition to biodegradation, this compound may be subject to abiotic degradation processes, particularly photolysis, in the presence of sunlight. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions.

The photochemical transformation of thiourea derivatives can involve several pathways. One potential pathway is the photo-oxidation of the thiocarbonyl group (C=S) to a carbonyl group (C=O), converting the thiourea to the corresponding urea derivative, 2,4-dimethylphenylurea. This process can be influenced by the presence of photosensitizers in the environment, such as humic substances.

Another possible photolytic pathway is the cleavage of the C-N bond, leading to the formation of various radical species that can undergo further reactions. The aromatic ring itself can also be susceptible to photochemical attack, potentially leading to hydroxylation or ring cleavage, although these are generally less common pathways for substituted phenyl compounds compared to reactions involving the functional groups.

The rate of photolysis is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents, and the environmental matrix (e.g., water, soil surface).

Environmental Monitoring and Detection Strategies

The detection and quantification of this compound in environmental samples such as water and soil are essential for assessing its distribution and fate. Various analytical techniques can be employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is a common and effective method for the analysis of thiourea derivatives. The choice of the stationary phase (column) and mobile phase in HPLC can be optimized to achieve good separation of this compound from other components in the sample matrix. Mass spectrometry provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the target compound, even at low concentrations.

Gas chromatography (GC) can also be used, although it may require derivatization of the thiourea group to improve its volatility and thermal stability. Sample preparation is a critical step in environmental monitoring and typically involves extraction of the analyte from the sample matrix (e.g., solid-phase extraction for water samples, solvent extraction for soil samples) followed by cleanup to remove interfering substances.

The development of passive sampling techniques could offer a time-integrated measurement of this compound concentrations in aquatic environments, providing a more comprehensive picture of its presence over time.

Chemosensing Applications for Environmental Analytes

The thiourea moiety in this compound possesses unique electronic and hydrogen-bonding properties that make it an excellent functional group for the design of chemosensors. The two N-H protons of the thiourea group can act as hydrogen bond donors, allowing for the recognition and binding of various anionic and cationic species. This has led to the development of sensors for the detection of environmentally relevant analytes.

Thiourea-based receptors, including derivatives of this compound, have been extensively studied for their ability to selectively bind and signal the presence of various anions. The binding interaction typically involves the formation of hydrogen bonds between the N-H protons of the thiourea and the anion. This interaction can lead to a measurable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

The selectivity of these sensors can be tuned by modifying the structure of the molecule. The introduction of chromophoric or fluorophoric units allows for a visual or spectroscopic response upon anion binding. The 2,4-dimethylphenyl group can influence the electronic properties and steric environment of the thiourea binding site, thereby affecting its affinity and selectivity for different anions.

Table 2: Examples of Anions Detected by Thiourea-Based Sensors

AnionDetection PrinciplePotential Application
Fluoride (F⁻)Hydrogen bonding and deprotonationMonitoring of industrial wastewater
Acetate (CH₃COO⁻)Hydrogen bondingDetection of organic pollutants
Dihydrogen Phosphate (H₂PO₄⁻)Hydrogen bondingMonitoring of agricultural runoff
Cyanide (CN⁻)Hydrogen bonding and chemical reactionDetection of industrial contaminants

This table provides examples of anions that are commonly targeted by thiourea-based sensors and is not specific to sensors based solely on this compound.

The sulfur and nitrogen atoms of the thiourea group in this compound can also act as coordination sites for metal cations. This property has been exploited in the development of chemosensors for the detection of various metal ions, many of which are environmental pollutants.

Upon coordination with a metal ion, the electronic properties of the this compound derivative can be altered, leading to a change in its absorption or emission spectrum. The selectivity of these sensors for specific cations can be controlled by the design of the receptor molecule, including the incorporation of other coordinating groups.

Research has shown that N-acyl-N'-aryl thiourea derivatives, which are structurally related to this compound, can form stable complexes with a range of metal ions, including Cu(II), Ni(II), Pt(II), Pd(II), Cd(II), and Hg(II). The formation of these complexes can be accompanied by distinct color changes, providing a basis for colorimetric detection.

Table 3: Examples of Cations Detected by Thiourea-Based Sensors

CationCoordination Site(s)Detection Method
Mercury (Hg²⁺)Sulfur and NitrogenColorimetric/Fluorometric
Copper (Cu²⁺)Sulfur and NitrogenColorimetric/Fluorometric
Lead (Pb²⁺)Sulfur and NitrogenColorimetric/Fluorometric
Cadmium (Cd²⁺)Sulfur and NitrogenColorimetric/Fluorometric

This table provides examples of cations that are commonly targeted by thiourea-based sensors and is not specific to sensors based solely on this compound.

Potential in Environmental Remediation Technologies

While direct research on the environmental remediation applications of this compound is limited, the broader class of thiourea derivatives has demonstrated significant potential in various environmental chemistry applications. These applications primarily revolve around the chelation and adsorption of heavy metals and the inhibition of corrosion on metal surfaces, which are critical aspects of environmental protection and industrial sustainability. The presence of sulfur and nitrogen atoms in the thiourea functional group allows these compounds to act as effective ligands for a variety of metal ions.

Heavy Metal Sequestration from Aqueous Solutions

Thiourea derivatives have been extensively investigated for their ability to remove toxic heavy metal ions from contaminated water sources. The lone pairs of electrons on the sulfur and nitrogen atoms can form stable coordination complexes with heavy metal ions, leading to their removal from the solution. This has led to the development of various thiourea-functionalized materials, such as resins and modified silica (B1680970), for wastewater treatment.

For instance, novel thiourea chelating resins have been synthesized and shown to have a high affinity for mercury (Hg(II)) removal. researchgate.net These resins, which are polymers of formo-phenolic types functionalized with thiourea, have demonstrated high adsorption capacities for mercury. researchgate.net The effectiveness of these materials is often evaluated based on their maximum adsorption capacity, which indicates the amount of pollutant that can be removed per unit mass of the adsorbent.

Studies on polymers bearing thiourea moieties have also shown their efficiency in removing other heavy metal ions such as copper (Cu(II)), cadmium (Cd(II)), zinc (Zn(II)), and cobalt (Co(II)) from aqueous solutions. anjs.edu.iq The adsorption behavior of these polymers is influenced by several factors, including the pH of the solution, the initial concentration of metal ions, and the contact time. anjs.edu.iq

A novel chelating adsorbent, 2-imino-4-thiobiuret–partially reduced graphene oxide (IT-PRGO), which incorporates an amidinothiourea functional group, has been used for the effective extraction of toxic metal ions like Hg(II), Cu(II), Pb(II), Cr(VI), and As(V) from wastewater. acs.org This material exhibited a very high removal efficiency for Hg(II). acs.org

Table 1: Adsorption Capacities of Various Thiourea-Based Materials for Heavy Metal Removal

Adsorbent Material Target Metal Ion Maximum Adsorption Capacity (mg/g) Reference
Thiourea formo-phenolic polymers Hg(II) 300 researchgate.net
2-imino-4-thiobiuret–partially reduced graphene oxide (IT-PRGO) Hg(II) Not specified, but 100% removal up to 100 ppm acs.org
2-imino-4-thiobiuret–partially reduced graphene oxide (IT-PRGO) Pb(II) 101.5 acs.org
2-imino-4-thiobiuret–partially reduced graphene oxide (IT-PRGO) Cr(VI) 63.0 acs.org
2-imino-4-thiobiuret–partially reduced graphene oxide (IT-PRGO) Cu(II) 37.0 acs.org

Corrosion Inhibition

Thiourea and its derivatives are well-known corrosion inhibitors for various metals and alloys in different corrosive environments, particularly in acidic solutions. jmaterenvironsci.comresearchgate.net They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive medium. researchgate.net The efficiency of these inhibitors is dependent on their chemical structure, the nature of the metal, and the corrosive environment.

Research on several phenylthiourea derivatives has demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid (HCl) solutions. researchgate.net These studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. researchgate.net For example, N-phenylthiourea has shown a high inhibition efficiency of 94.95% for mild steel in a 1.0 M hydrochloric acid solution. nih.gov

The mode of adsorption can be either physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the heteroatoms (S and N) and the metal's d-orbitals. scu.edu.cn The presence of substituent groups on the phenyl ring can influence the electron density on the thiourea moiety, thereby affecting the adsorption and inhibition efficiency.

Table 2: Corrosion Inhibition Efficiency of Phenylthiourea Derivatives on Steel in HCl Solution

Inhibitor Metal Corrosive Medium Inhibitor Concentration Inhibition Efficiency (%) Reference
1-(4-methoxyphenyl)-3-phenylthiourea Carbon Steel 2 M HCl 9x10-6 M Not specified, but showed best performance among tested derivatives researchgate.net
1-(4-methylphenyl)-3-phenylthiourea Carbon Steel 2 M HCl 9x10-6 M Not specified researchgate.net
1-(4-bromophenyl)-3-phenylthiourea Carbon Steel 2 M HCl 9x10-6 M Not specified researchgate.net
1-(4-chlorophenyl)-3-phenylthiourea Carbon Steel 2 M HCl 9x10-6 M Not specified researchgate.net
1-phenylthiourea Carbon Steel 2 M HCl 9x10-6 M Not specified researchgate.net
N-phenylthiourea Mild Steel 1.0 M HCl Not specified 94.95 nih.gov
Phenyl thiourea (PHTU) 20# steel 15% HCl 2 mmol/L >83 scu.edu.cn

Given that this compound is a derivative of phenylthiourea, it is plausible to infer that it would exhibit similar properties in environmental remediation applications. The presence of the dimethylphenyl group may influence its solubility, electronic properties, and steric factors, which in turn could affect its efficacy as a heavy metal adsorbent or a corrosion inhibitor. However, specific experimental data for this compound is required to confirm its potential in these environmental applications.

Potential Applications in Materials Science

Role in Nanoparticle Synthesis and Stabilization

No specific research data or studies were found detailing the use of 2,4-Dimethylphenylthiourea as a reagent, capping agent, or stabilizer in the synthesis of nanoparticles. The literature on nanoparticle stabilization often involves various organic ligands, polymers, or surfactants that control growth and prevent agglomeration, but this compound is not mentioned among them. nih.govnih.gov

Incorporation into Functional Polymers and Composite Materials

There is no available research on the incorporation of this compound into functional polymers or composite materials. Studies on polymer composites sometimes utilize thiourea (B124793) derivatives, for example, as components of redox initiator systems in methacrylate-based dental materials, but the specific compound this compound has not been investigated in this capacity. nih.gov A related compound, N-benzoyl-N'-2,4-dimethylphenylthiourea, has been used as a ligand to prepare various metal complexes, but its integration into a polymer matrix was not the focus of the study. researchgate.net

Contribution to Advanced Materials for Water Purification

No studies have been found that investigate the use of this compound in materials for water purification. Research in this area has explored materials like alkyl thiourea-functionalised silica (B1680970) and thiourea-based chelating resins for the effective removal of heavy metals such as mercury from water. researchgate.netnih.gov These materials leverage the strong affinity of the sulfur atom in the thiourea group for heavy metals. However, the performance and applicability of this compound for this purpose have not been documented.

Future Directions and Emerging Research Gaps

Design and Development of Next-Generation Thiourea (B124793) Derivatives with Enhanced Specificity

The future development of thiourea-based compounds hinges on the rational design of next-generation derivatives that exhibit enhanced specificity and improved pharmacological profiles. A key strategy involves bioisosteric replacement, where the thiourea moiety is substituted with groups like cyanoguanidine to reduce toxicity while retaining or improving efficacy, a technique successfully used in the development of antiulcer drugs. nih.gov For derivatives of 2,4-Dimethylphenylthiourea, research efforts are likely to focus on modifying the core structure to improve interactions with biological targets. biointerfaceresearch.com This can be achieved through pharmacophore hybridization, where the thiourea scaffold is combined with other biologically active structures, such as benzothiazole (B30560) or quinolone moieties, to create hybrid molecules with potentially synergistic effects. nih.govmdpi.com

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific substitutions on the phenyl ring or the thiourea nitrogen atoms influence biological activity. nih.govmdpi.com For instance, incorporating different functional groups can modulate lipophilicity, hydrogen-bonding capacity, and steric interactions, thereby fine-tuning the compound's selectivity for specific enzymes or receptors. biointerfaceresearch.com The goal is to create derivatives with a broad spectrum of antitumor activity and selective action against specific cell lines. nih.gov

Exploration of Novel Biological Activities and Therapeutic Indications

While thiourea derivatives have established roles as antimicrobial and anticancer agents, a significant research gap exists in exploring their full therapeutic potential. mdpi.comsemanticscholar.org Future investigations are expanding into a variety of other biological activities. mdpi.com Recent studies have demonstrated the potential of novel thiourea derivatives in several new areas. mdpi.comresearchgate.netproquest.com

Table 1: Emerging Biological Activities of Thiourea Derivatives

Biological Activity Therapeutic Indication Research Findings
Enzyme Inhibition Diabetes, Alzheimer's Derivatives have shown inhibitory activity against α-glucosidase, α-amylase, cholinesterase, and tyrosinase. researchgate.netproquest.com
Antiviral Viral Infections Certain thiourea compounds have been identified with potential antiviral properties. mdpi.commdpi.com
Anti-inflammatory Inflammatory Diseases Novel derivatives have demonstrated anti-inflammatory effects. mdpi.comresearchgate.net
Antioxidant Oxidative Stress-related Diseases Many thiourea derivatives exhibit significant antioxidant activity by scavenging free radicals. mdpi.comresearchgate.net
Larvicidal Pest Control Compounds have been found to be toxic against mosquito larvae, such as Aedes aegypti. mdpi.com

| Anti-Alzheimer | Neurodegenerative Disease | Research indicates a potential role for these compounds in treating Alzheimer's disease. mdpi.comresearchgate.net |

The diverse pharmacological activities stem from the ability of the thiourea core structure to form stable hydrogen bonds with various biological targets, including proteins and enzymes. nih.govbiointerfaceresearch.com This versatility makes compounds like this compound attractive candidates for screening against a wider range of diseases.

Integration of Advanced Computational Modeling with Artificial Intelligence for Drug Discovery

Comprehensive Mechanistic Elucidation of Less Understood Biological and Environmental Effects

Despite their therapeutic promise, significant gaps remain in understanding the complete mechanisms of action and the broader environmental impact of thiourea compounds. While the ability to inhibit enzymes or interact with specific receptors is known, the precise downstream cellular pathways are often not fully elucidated. biointerfaceresearch.com Furthermore, the environmental fate of these compounds is an area requiring deeper investigation.

Research has shown that thiourea derivatives can have effects on ecosystems, such as inhibiting the growth of blue-green algae. nih.gov Some derivatives are also explored for their role in heavy metal sensing, indicating an interaction with environmental elements. nih.gov Chronic exposure to thiourea itself has been linked to goitrogenic effects, highlighting the need for comprehensive toxicological studies on its derivatives. wikipedia.org Future research must focus on these areas to ensure that the development of new drugs does not come at an environmental cost and that their biological effects are fully understood to ensure safety.

Innovations in Sustainable Synthesis and Environmental Engineering of Thiourea Compounds

A critical focus for future research is the development of green and sustainable methods for synthesizing thiourea derivatives. nih.gov Traditional methods often rely on toxic solvents and reagents. google.com Innovations in green chemistry are providing cleaner, more efficient alternatives.

Emerging sustainable synthesis strategies include:

Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can dramatically increase reaction rates and yields while leading to cleaner chemical transformations. nih.gov

Continuous Flow Chemistry : This technique offers precise control over reaction parameters, enhances safety, and is gaining traction in both academic and pharmaceutical settings. nih.gov

Green Solvents : The use of environmentally benign solvents like water or deep eutectic solvents is being explored to replace hazardous organic solvents. google.comrsc.orgorganic-chemistry.org

Catalyst-Free Methods : Some novel methods allow for the synthesis of thioureas using sunlight and water, eliminating the need for a catalyst altogether. nih.gov

These modern approaches aim to simplify the chemical accessibility of thiourea compounds while minimizing environmental impact, aligning with the principles of sustainable development. nih.govrsc.org

Pathways for Translational Research and Clinical Applications

Translating promising laboratory findings for this compound and its derivatives into clinical applications is the ultimate goal. This pathway involves rigorous preclinical testing in animal models to evaluate efficacy and safety before advancing to human clinical trials. semanticscholar.org Many thiourea-containing compounds have already been approved as drugs for various diseases, demonstrating the clinical viability of this class of molecules. nih.gov

The diverse biological activities of thioureas, including their use as antitumor agents and enzyme inhibitors, provide a strong foundation for their clinical development. nih.govresearchgate.net The journey from bench to bedside is complex and requires significant investment and collaboration between researchers, pharmaceutical companies, and regulatory bodies. Overcoming challenges such as poor solubility or metabolic instability, which have hampered the development of some candidates, will be crucial. nih.gov Continued research into the pharmacokinetic and pharmacodynamic properties of new derivatives will be essential for identifying the most promising candidates for treating a range of human diseases, from infections to cancer. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethylphenylthiourea, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : Synthesis typically involves the reaction of 2,4-dimethylaniline with thiophosgene or thiourea derivatives under controlled pH and temperature. For reproducibility, use anhydrous solvents (e.g., dichloromethane) and maintain a reaction temperature of 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixture) improves yield and purity. Characterization should include melting point analysis, TLC (Rf comparison), and NMR spectroscopy to confirm the thiourea functional group (−NH−C(=S)−NH−) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and thiourea NH protons (δ 8.5–9.5 ppm).
  • IR Spectroscopy : Confirm the C=S stretch at ~1250–1350 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (180.26 g/mol) and fragmentation patterns consistent with the thiourea backbone .

Q. How can researchers assess the compound’s solubility and stability in common laboratory solvents?

  • Methodological Answer : Perform solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at room and elevated temperatures. Stability studies should include accelerated degradation tests under UV light, heat (40–60°C), and varying pH (2–12) over 48–72 hours. Monitor changes via HPLC to detect decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

  • Purity Validation : Use elemental analysis (CHNS) and HPLC (≥98% purity threshold).
  • Bioassay Optimization : Standardize cell lines, incubation times, and control groups. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based assays).
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem, Chemotion) while excluding non-GLP/GMP sources .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., tyrosine kinases or ion channels). Focus on hydrogen bonding with the thiourea moiety and hydrophobic interactions with methyl groups.
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes. Validate with experimental IC50/Kd values from SPR or ITC .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in thiourea derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and thiourea backbone (e.g., alkylation).
  • Bioactivity Profiling : Test analogs against a panel of targets (enzymes, receptors) to correlate substituent effects with potency.
  • Data Clustering : Use PCA or heatmaps to identify critical pharmacophoric features .

Data Management and Reproducibility

Q. How should researchers document and share synthetic protocols for thiourea derivatives to ensure reproducibility?

  • Methodological Answer :

  • ELN Entries : Record reaction parameters (time, temperature, solvent ratios), purification steps, and spectral data.
  • Public Repositories : Upload datasets to Chemotion or RADAR4Chem with DOI assignments. Include raw NMR/FIR files and crystal structure data (if available) .

Q. What are the best practices for resolving spectral data ambiguities in thiourea characterization?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity.
  • X-ray Crystallography : Determine absolute configuration for crystalline derivatives.
  • Reference Libraries : Compare with spectral databases (e.g., SDBS, PubChem) .

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Reactant of Route 1
Reactant of Route 1
2,4-Dimethylphenylthiourea
Reactant of Route 2
Reactant of Route 2
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